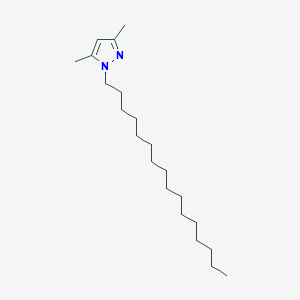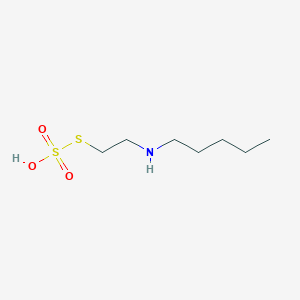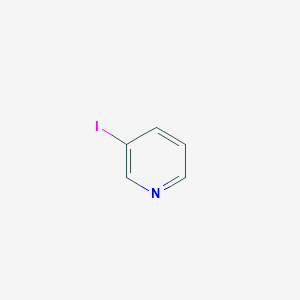
喹啉-2-腈
概述
描述
Synthesis Analysis
Quinoline-2-carbonitrile can be synthesized from 2-quinolinecarboxylic acid through a three-step process including esterification, ammonolysis, and dehydration, yielding a product with a 72% overall yield. This synthesis process is noted for its operational ease and the affordability of its starting materials, paving the way for commercial-scale production (Chen Guo-liang, 2010).
Molecular Structure Analysis
The molecular structure of quinoline-2-carbonitrile has been established through various studies, including single-crystal X-ray diffraction, which affirms its almost planar structure. This analysis is crucial for understanding the compound's reactivity and stability (Wan-Sin Loh et al., 2010).
Chemical Reactions and Properties
Quinoline-2-carbonitrile undergoes various chemical reactions, including C-C bond formation, to create derivatives with potential inhibitory properties. For example, the AlCl3-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles has been demonstrated, showcasing the compound's versatility in synthesizing bioactive molecules (K. Kumar et al., 2012).
Physical Properties Analysis
The physical properties of quinoline-2-carbonitrile derivatives have been thoroughly investigated, revealing insights into their structural and optical characteristics. For instance, studies on 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) thin films have provided valuable data on their polycrystalline nature, optical properties, and potential applications (H. Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline-2-carbonitrile derivatives, such as their reactivity, stability, and potential as corrosion inhibitors, have been extensively studied. Research into quinoline derivatives as green corrosion inhibitors for mild steel in acidic media has highlighted their high inhibition efficiency and the mechanisms through which they protect metal surfaces (Priyanka Singh et al., 2016).
科学研究应用
喹啉杂环化合物的合成:
- 喹啉-2-腈是喹啉杂环化合物合成中的一个关键中间体。它可以通过三步法从 2-喹啉甲酸合成,包括酯化、氨解和脱水。这种方法对于商业生产来说是有效且可扩展的 (陈国良,2010)。
缓蚀:
- 包括喹啉-2-腈在内的新型喹啉衍生物已被研究作为酸性介质中低碳钢的缓蚀剂。使用电化学阻抗谱和动电位极化等技术分析了它们的有效性。这些化合物显示出高的抑制效率并吸附在金属表面上,从而防止腐蚀 (Priyanka Singh、V. Srivastava、M. Quraishi,2016)。
光伏特性:
- 喹啉-2-腈衍生物已用于有机-无机光电二极管的制造。研究了它们的光伏特性,结果表明它们作为光电二极管使用很有前景 (H. Zeyada、M. El-Nahass、M. M. El-Shabaan,2016)。
抗菌性能:
- 喹啉-2-腈衍生物已被合成并评估其抗菌和抗真菌活性。一些化合物显示出对微生物生长的显着抑制作用,表明具有作为抗菌剂的潜力 (Kamal M El-Gamal、A. El-Morsy、Ahmad M Saad、I. Eissa、Mohamed Alswah,2018)。
癌症研究:
- 喹啉-2-腈衍生物已被优化为人类表皮生长因子受体-2 激酶活性的不可逆抑制剂,在癌症治疗中显示出潜力。其中一些化合物已显示出增强抑制癌细胞生长的活性 (H. Tsou 等,2005)。
作用机制
Target of Action
Quinoline-2-carbonitrile primarily targets tubulin polymerization and histone deacetylases (HDACs) . These targets play a crucial role in cell division and gene expression, respectively.
Mode of Action
Quinoline-2-carbonitrile interacts with its targets by inhibiting tubulin polymerization, which is essential for cell division, and by inhibiting HDACs, which control gene expression . This dual inhibition results in the disruption of cell division and altered gene expression, leading to cell death .
Biochemical Pathways
The compound affects the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Result of Action
The molecular and cellular effects of Quinoline-2-carbonitrile’s action include the inhibition of tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
The action, efficacy, and stability of Quinoline-2-carbonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of different functional groups and the conditions under which the compound is synthesized and administered.
安全和危害
未来方向
Quinoline is a versatile nucleus in the design and synthesis of biologically active compounds . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .
生化分析
Biochemical Properties
Quinoline-2-carbonitrile has been found to interact with certain enzymes and proteins. For instance, it has been used as a base for the synthesis of hydroxamic acids, which are known to inhibit tubulin polymerization and histone deacetylases . These interactions suggest that Quinoline-2-carbonitrile may have a role in regulating cell division and gene expression.
Cellular Effects
The effects of Quinoline-2-carbonitrile on cells are largely dependent on its interactions with various biomolecules. By inhibiting tubulin polymerization, it can potentially disrupt cell division . Additionally, by inhibiting histone deacetylases, Quinoline-2-carbonitrile can influence gene expression, potentially affecting various cellular processes .
Molecular Mechanism
Quinoline-2-carbonitrile exerts its effects at the molecular level through its interactions with specific enzymes. As a base for hydroxamic acids, it can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division . It can also inhibit histone deacetylases, enzymes that remove acetyl groups from histones, thereby influencing gene expression .
属性
IUPAC Name |
quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXARTMCIRVMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162475 | |
| Record name | Quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436-43-7 | |
| Record name | 2-Quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














